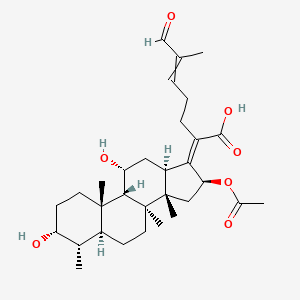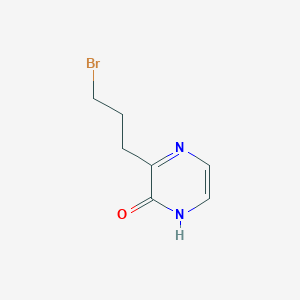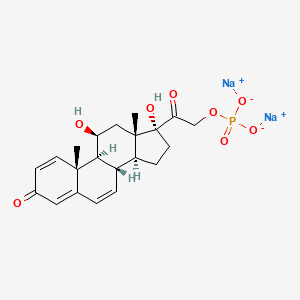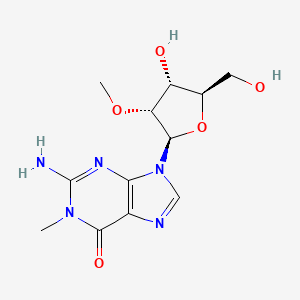
27-oxo-fusidic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid is known for its antibacterial properties and is used clinically to treat systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci . This compound retains some of these antibacterial properties and is of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. Fusidic acid is first produced through the fermentation of Fusidium coccineum, and then it undergoes chemical oxidation to form this compound .
Análisis De Reacciones Químicas
Types of Reactions: 27-Oxo-fusidic Acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
27-Oxo-fusidic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations .
Mecanismo De Acción
27-Oxo-fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria. This mechanism is similar to that of fusidic acid, making this compound a valuable compound in the study of bacterial resistance and protein synthesis inhibition .
Comparación Con Compuestos Similares
Fusidic Acid: The parent compound, known for its antibacterial properties.
16-Deacetyl Fusidic Acid: A derivative with similar antibacterial activity.
24,25-Dihydroxyfusidic Acid: Another derivative with potential pharmacological activities
Uniqueness: 27-Oxo-fusidic Acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other derivatives. Its ability to inhibit bacterial protein synthesis makes it a valuable tool in the study of antibacterial resistance and the development of new antibiotics .
Propiedades
Fórmula molecular |
C31H46O7 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clave InChI |
OZMOUWFCJHVIQT-BHIQXYLPSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)









![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
